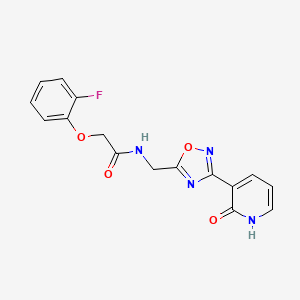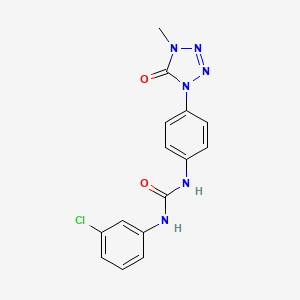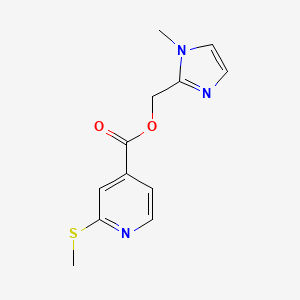
2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel N-substituted acetamide derivatives involves multi-step chemical reactions starting with readily available starting materials. In the first paper, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate. The process was followed by a series of reactions, including the formation of dihydropyrimidin derivatives, which were then linked to a phenoxyacetamide moiety. The structures of the synthesized compounds were confirmed using 1H NMR, IR, mass spectrum, and elemental analyses .
In the second paper, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This intermediate was then converted into a carbohydrazide and subsequently into a 1,3,4-oxadiazol-2-thiol. The final step involved the reaction of this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides to produce the target compounds. The structures were elucidated using 1H-NMR, IR, and mass spectral data .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in both studies were characterized using spectroscopic techniques. The 1H NMR spectra provided insights into the hydrogen environments within the molecules, indicating the successful incorporation of the desired functional groups. IR spectroscopy was used to identify characteristic functional group vibrations, confirming the presence of acetamide, oxadiazole, and other relevant moieties. Mass spectrometry offered molecular weight confirmation and supported the proposed structures .
Chemical Reactions Analysis
The chemical reactions employed in these studies were designed to build complex molecules with potential biological activity. The reactions involved nucleophilic substitutions, condensations, and cyclization steps. The use of a weak base and polar aprotic solvent in the second study suggests that the reaction conditions were carefully optimized to facilitate the formation of the oxadiazole ring and subsequent thioether linkage . The first study does not detail the reaction conditions but indicates that the synthesis pathway was effective in producing compounds with herbicidal activity .
Physical and Chemical Properties Analysis
While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, the biological activity assays suggest that these properties were conducive to herbicidal and antibacterial activities. The compounds in the first study exhibited herbicidal activities against dicotyledonous weeds, which implies that they possess the necessary stability and solubility to be taken up by plants and exert their effects. The second study's compounds showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating that they have the appropriate lipophilicity and molecular recognition features to interact with bacterial cells .
科学的研究の応用
Synthesis and Pharmacological Evaluation
A study by Panchal et al. (2020) explored the design, synthesis, and pharmacological evaluation of 1,3,4-Oxadiazole derivatives as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1) for the treatment of small lung cancer. These compounds, including variants of 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl) -1,3,4-oxadiazol-2-yl)acetamide and N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide, demonstrated significant inhibition of cell growth, comparable to the standard Bevacizumab in certain cases (Panchal, Rajput, & Patel, 2020).
NMR Study of Novel Derivatives
In 2012, Li Ying-jun conducted an NMR study on a novel compound closely related to the target molecule, N-phenyl-2-({5-[(2-(phenoxymethyl)-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio) acetamide, and analyzed its structural properties using 2D NMR techniques (Li Ying-jun, 2012).
Synthesis and Biological Assessment of Triazolo-Pyridine Derivatives
A 2019 research by Karpina et al. discussed the synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including a diverse set of acetamides with an 1,2,4-oxadiazole cycle. These compounds were synthesized and evaluated for their pharmacological activity, offering insights into functionalized triazolo-pyridine derivatives (Karpina et al., 2019).
Chemotherapeutic Agents
Kaya et al. (2017) designed and synthesized a series of 1,3,4-Oxadiazole derivatives, including compounds like N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, and evaluated them as potential chemotherapeutic agents. These compounds were tested for antimicrobial activity and screened for antiproliferative activity against human tumor cell lines, showing significant results (Kaya et al., 2017).
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O4/c17-11-5-1-2-6-12(11)24-9-13(22)19-8-14-20-15(21-25-14)10-4-3-7-18-16(10)23/h1-7H,8-9H2,(H,18,23)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJQOUVPDYUZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)


![5-(4-Methylphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3011142.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)


![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B3011153.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)
